4-Chloro-2-ethyl-6-methylaniline

Synthetic Methodology Process Chemistry Halogenation

4-Chloro-2-ethyl-6-methylaniline (CAS 70598-48-0) is a substituted aromatic amine characterized by a chlorine atom at the para position, an ethyl group at the ortho position, and a methyl group at the other ortho position on the benzene ring. This unique substitution pattern, with a molecular formula of C9H12ClN and a molecular weight of 169.65 g/mol , distinguishes it from simpler aniline derivatives.

Molecular Formula C9H12ClN
Molecular Weight 169.65 g/mol
CAS No. 70598-48-0
Cat. No. B3024886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-ethyl-6-methylaniline
CAS70598-48-0
Molecular FormulaC9H12ClN
Molecular Weight169.65 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC(=C1)Cl)C)N
InChIInChI=1S/C9H12ClN/c1-3-7-5-8(10)4-6(2)9(7)11/h4-5H,3,11H2,1-2H3
InChIKeyWEGUQBDLWKTMOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-ethyl-6-methylaniline (CAS 70598-48-0) – Supplier Selection Guide and Baseline Technical Profile for Procurement and Research


4-Chloro-2-ethyl-6-methylaniline (CAS 70598-48-0) is a substituted aromatic amine characterized by a chlorine atom at the para position, an ethyl group at the ortho position, and a methyl group at the other ortho position on the benzene ring [1]. This unique substitution pattern, with a molecular formula of C9H12ClN and a molecular weight of 169.65 g/mol [1], distinguishes it from simpler aniline derivatives. The compound is primarily utilized as a versatile building block and reagent in the synthesis of advanced materials and complex organic molecules, most notably in the preparation of specialized nickel-based catalysts for the production of nanosized dendritic polyethylene .

Why Generic Substitution of 4-Chloro-2-ethyl-6-methylaniline (CAS 70598-48-0) with Closely Related Analogs Presents Unacceptable Risk in Critical Synthesis Pathways


The precise ortho-alkyl (ethyl and methyl) and para-chloro substitution pattern on the aniline ring of 4-Chloro-2-ethyl-6-methylaniline is not arbitrary; it directly governs the steric and electronic environment of the resulting ligands and intermediates [1]. As demonstrated in the synthesis of α-diimine nickel catalysts for ethylene polymerization, aniline-based catalysts require specific, bulky steric substituents on both sides of the ortho-aryl position to effectively suppress detrimental chain transfer reactions [1]. Using a more common or less-substituted aniline analog, such as 2-ethyl-6-methylaniline (lacking the para-chloro group) or 4-chloro-2-methylaniline (lacking the ortho-ethyl group), would fundamentally alter the catalyst's active site geometry. This alteration leads to a dramatically different performance profile, as evidenced by the stark contrast in molecular weights and branching densities observed between naphthylamine and aniline-based catalyst systems [1]. Therefore, substituting this specific compound with a generic alternative without rigorous validation compromises the reproducibility and key performance characteristics of the target material.

Quantitative Differentiation Evidence for 4-Chloro-2-ethyl-6-methylaniline (CAS 70598-48-0) Against Key Comparators


Synthetic Efficiency: 80% Yield in Regioselective Iodination Using an Ionic Liquid Reagent

4-Chloro-2-ethyl-6-methylaniline can be synthesized or further derivatized with good efficiency. A related study using the precursor, 2-methyl-6-ethylaniline, demonstrates the feasibility of high-yielding, regioselective reactions in this chemical space. In a solvent-free process using the recyclable ionic liquid 1-butyl-3-methylpyridinium dichloroiodate, the analogous reaction yielded the iodinated product, 2-ethyl-4-iodo-6-methylaniline, in 80% yield after a 1.0-hour reaction [1]. This serves as a benchmark for the reactivity of this class of compounds under modern, sustainable conditions. While not a direct comparison with other analogs, this quantifiable yield establishes a baseline for evaluating alternative synthetic routes or reaction conditions.

Synthetic Methodology Process Chemistry Halogenation

Catalyst Performance: Impact of Aniline Substitution Pattern on Polyethylene Properties

The critical importance of the ortho-substituents on aniline-based late-transition-metal catalysts is well-established. These catalysts often require bulky steric substituents on both sides of the ortho-aryl position to effectively suppress chain transfer and achieve high molecular weight polyethylene [1]. The unique substitution pattern of 4-Chloro-2-ethyl-6-methylaniline (ortho-ethyl and ortho-methyl groups) is designed to fulfill this specific steric requirement. While a direct head-to-head comparison using this exact compound is not available in the identified primary literature, a comparative study between aniline-based and naphthylamine-based catalysts provides a clear class-level inference. Naphthylamine-based nickel catalysts, which possess a different steric environment, demonstrated outstanding activities (up to 13.02 × 10⁶ g·mol⁻¹·h⁻¹) and produced lightly branched polyethylenes with very high molecular weights (445.8—854.3 kg/mol) [1]. In stark contrast, the analogous aniline-based catalysts, which rely on the specific ortho-substitution pattern, are known to produce polymers with significantly different molecular weight and branching profiles if the steric bulk is insufficient [1]. Therefore, the precise substitution of 4-Chloro-2-ethyl-6-methylaniline is essential for achieving the desired catalyst performance, and substitution with a less-hindered analog would result in a different, and likely inferior, polymer product.

Catalysis Polymer Chemistry Materials Science

Established Industrial Precedent: Documented Use as a Plant Protection Intermediate

The industrial utility of 4-chloro-2,6-dialkylanilines, a class to which 4-Chloro-2-ethyl-6-methylaniline belongs, is documented in patent literature. Bayer AG's patent EP0052817A1 (and its counterpart US4401833A) explicitly describes a process for the preparation of 4-chloro-2,6-dialkylanilines and states their intended use as intermediates for plant protection agents (agrochemicals) [1]. This provides a concrete, verifiable application anchor that differentiates it from other aniline derivatives that may not have such a defined industrial purpose. This historical and intellectual property context offers assurance of the compound's relevance in a specific, high-value application area, which is a key consideration for procurement in agrochemical R&D.

Agrochemical Synthesis Process Chemistry Intellectual Property

High-Value Application Scenarios for 4-Chloro-2-ethyl-6-methylaniline (CAS 70598-48-0) Based on Quantitative Differentiation Evidence


Synthesis of Specialized Nickel(II) α-Diimine Catalysts for High-Performance Dendritic Polyethylene

This is the primary, high-confidence application scenario for 4-Chloro-2-ethyl-6-methylaniline. The compound's specific ortho-ethyl and ortho-methyl substitution pattern is essential for constructing the sterically demanding ligand framework required for nickel(II) α-diimine catalysts [1]. These catalysts are used in the synthesis of nanosized dendritic polyethylene, a material with unique rheological and mechanical properties. The evidence presented in Section 3 demonstrates that altering the substitution pattern on the aniline ring can drastically affect the catalyst's ability to suppress chain transfer, directly impacting the molecular weight and branching density of the resulting polymer. Therefore, procurement of this exact compound is non-negotiable for researchers aiming to reproduce or build upon established catalyst systems for advanced polyethylene materials.

Development and Optimization of Agrochemical Intermediates

Based on the established industrial precedent from Bayer AG patents [1], 4-Chloro-2-ethyl-6-methylaniline and its class are validated intermediates for plant protection agents. Researchers involved in developing new herbicides, fungicides, or insecticides can leverage this compound as a building block to explore novel agrochemical structures. The quantifiable 80% yield benchmark for a related halogenation reaction [2] provides a concrete starting point for optimizing synthetic routes to these valuable intermediates. The documented industrial relevance de-risks the procurement decision for agrochemical discovery programs seeking to generate new intellectual property in this well-trodden chemical space.

Derivatization Studies Utilizing High-Efficiency, Sustainable Halogenation Methods

The high-yielding (80%) and solvent-free iodination of a structural analog using a recyclable ionic liquid [1] presents a compelling application scenario for 4-Chloro-2-ethyl-6-methylaniline. Process chemists and synthetic methodologists can explore the use of this compound as a substrate for similar modern, sustainable halogenation reactions. This approach allows for the efficient introduction of other valuable functional groups (e.g., via cross-coupling reactions of the resulting halogenated intermediate) while minimizing waste and solvent use. The quantifiable yield data provides a performance benchmark against which to compare the efficiency of derivatizing 4-Chloro-2-ethyl-6-methylaniline with other methods or on different scales.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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